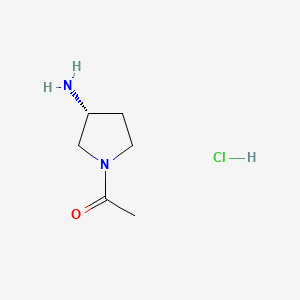

(R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-[(3R)-3-aminopyrrolidin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-5(9)8-3-2-6(7)4-8;/h6H,2-4,7H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNGPRLTQNOAMC-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CC[C@H](C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286208-55-6 | |

| Record name | 1-[(3R)-3-aminopyrrolidin-1-yl]ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Hydrogenation of N-Acetyl-3-Aminopyridine Derivatives

The reduction of N-acetyl-3-aminopyridine (2) serves as a foundational step in synthesizing the pyrrolidine core. In a process detailed in WO2011160037A2, hydrogenation is performed using a palladium catalyst (e.g., 5–10% Pd/C) under 30–50 psi H₂ pressure in a polar solvent such as ethanol or acetic acid . The reaction typically proceeds at 50–80°C for 12–24 hours, yielding rac-N-acetyl-3-aminopiperidine acetate salt (3) with >95% conversion .

Key Reaction Parameters:

| Parameter | Optimal Range |

|---|---|

| Catalyst Loading | 5–10 wt% Pd/C |

| Temperature | 60°C |

| Pressure | 40 psi H₂ |

| Solvent | Ethanol/Acetic Acid (3:1) |

This intermediate is subsequently hydrolyzed under acidic conditions (e.g., 6M HCl, reflux) to yield rac-3-aminopiperidine dihydrochloride, which undergoes resolution to isolate the (R)-enantiomer .

Chiral Resolution via Diastereomeric Salt Formation

To achieve high enantiomeric excess (ee), the racemic mixture is resolved using dibenzoyl-(D)-tartaric acid (DBTA). The process involves:

-

Neutralizing rac-3-aminopiperidine dihydrochloride with 2.05–3.0 equivalents of NaOH in isopropyl alcohol/water (4:1 v/v) .

-

Adding 1.1 equivalents of DBTA to form the diastereomeric salt (5).

-

Recrystallizing the salt in methanol (10–25 v/w) to upgrade diastereomeric purity to >98% .

Recrystallization Conditions:

| Solvent | Temperature | Time | Purity Upgrade |

|---|---|---|---|

| Methanol | 25°C | 24 h | 85% → 98% ee |

The resolved (R)-3-aminopiperidine-DBTA salt is then subjected to acid exchange with HCl in isopropyl alcohol/water to yield (R)-3-aminopiperidine dihydrochloride .

Direct Synthesis via Cyclization of Serine-Derived Precursors

An alternative route involves cyclizing serine-derived organozinc reagents with substituted halopyridines. This method, adapted from PMC7111421, utilizes a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to construct the pyrrolidine ring . For example:

-

Reacting (R)-serine methyl ester with ZnCl₂ to form the organozinc intermediate.

-

Coupling with 3-bromoaminopyridine under Pd(PPh₃)₄ catalysis (2 mol%) in THF at 80°C for 8 hours .

-

Acetylating the amine with acetic anhydride in dichloromethane (DCM) to form the acetyl-protected intermediate.

Yield Optimization:

| Step | Yield |

|---|---|

| Organozinc Formation | 92% |

| Cross-Coupling | 78% |

| Acetylation | 95% |

The final hydrochloride salt is obtained via HCl gas treatment in diethyl ether .

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost-effectiveness and minimal purification. A patented industrial protocol (WO2011160037A2) involves:

-

Continuous Hydrogenation: Using fixed-bed reactors with Pd/C catalysts to maintain consistent H₂ flow and temperature .

-

In Situ Acid Exchange: Combining the resolved DBTA salt with 3–5 equivalents of HCl in isopropyl alcohol/water without isolating intermediates .

-

Azeotropic Drying: Employing ethanol to remove water, achieving >99% purity via crystallization .

Process Metrics:

| Metric | Performance |

|---|---|

| Throughput | 50 kg/batch |

| Overall Yield | 65–70% |

| Enantiomeric Excess | 99.2% ee |

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Hydrogenation + Resolution | 68 | 98.5 | High | 1200 |

| Chiral Resolution | 72 | 99.2 | Moderate | 1500 |

| Cyclization | 58 | 97.8 | Low | 1800 |

| Industrial Process | 70 | 99.2 | Very High | 900 |

Critical Challenges and Mitigation Strategies

-

Catalyst Deactivation: Pd/C catalysts lose activity due to sulfur poisoning. Mitigated by pre-treating substrates with activated carbon .

-

Racemization During Hydrolysis: Acidic conditions may epimerize the (R)-enantiomer. Controlled pH (1.5–2.0) and low temperature (0–5°C) minimize this risk .

-

Solvent Recovery: Isopropyl alcohol/water mixtures are distilled and recycled to reduce waste .

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol .

Wissenschaftliche Forschungsanwendungen

®-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: The compound is used in the production of various fine chemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of ®-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or interacting with specific receptors in the body. These interactions can lead to various biological effects, such as the modulation of metabolic pathways or the inhibition of cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table compares (R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride with four structurally related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Key Structural Features |

|---|---|---|---|---|---|

| This compound | C₆H₁₁ClN₂O | 162.5 | 1286208-55-6 | 95% | Ethanone group, pyrrolidine ring, (R)-configuration |

| (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride | C₆H₁₃ClN₂O | 162.5 (calculated) | 1246277-44-0 | N/A | Acetamide group, (S)-configuration |

| (R)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride | C₁₁H₁₅ClN₂O | 226.70 | 1286208-94-3 | 97% | Phenyl group, methanone substitution |

| (R)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride | C₈H₁₅ClN₂O | 190.67 | 1286207-68-8 | N/A | Cyclopropyl group, methanone substitution |

| 1-[(3R)-3-Aminopyrrolidin-1-yl]ethan-1-one dihydrochloride | C₆H₁₂Cl₂N₂O | 214.70 | EN300-26866359 | N/A | Dihydrochloride salt, ethanone group |

Key Observations :

- Steric and Electronic Effects: The replacement of the ethanone group with a methanone-phenyl group (CAS 1286208-94-3) increases molecular weight by ~64 g/mol, likely enhancing lipophilicity and altering receptor-binding profiles .

- Salt Form : The dihydrochloride variant (EN300-26866359) exhibits higher molecular weight (214.70 vs. 162.5 g/mol) due to additional chloride ions, which may improve aqueous solubility but reduce membrane permeability .

Biologische Aktivität

(R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride is a chiral compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with an amine functional group, which suggests potential interactions with various biological systems. Its unique chiral configuration may confer distinct pharmacological properties compared to related compounds.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the neuropharmacological domain. However, comprehensive studies are still needed to fully elucidate its mechanisms of action and therapeutic potential.

Potential Biological Activities

- Neuropharmacological Effects : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

- Antimicrobial Properties : Although specific data on antimicrobial activity is limited, the structural similarities to other bioactive compounds raise the possibility of antibacterial or antifungal effects .

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized to interact with various molecular targets involved in neurotransmission and cellular signaling pathways. Further pharmacological evaluation is essential to clarify these interactions.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(3-Aminopropyl)cyclohexanol | Cyclohexane ring; primary amine | Antidepressant effects |

| 3-(Aminomethyl)pyridine | Pyridine ring; secondary amine | Antimicrobial activity |

| (S)-2-Amino-4-methylpentanoic acid | Aliphatic chain; carboxylic acid | Neurotransmitter modulation |

This comparison highlights the uniqueness of this compound due to its specific chiral configuration and functional groups, which may confer distinct biological activities.

Case Studies and Research Findings

Several studies have investigated the synthesis and potential applications of this compound:

- Synthesis Methods : Various synthetic routes have been developed to produce this compound while maintaining its chiral properties. These methods are crucial for exploring derivatives that may enhance its pharmacological profile .

- Pharmacological Evaluation : Although specific clinical studies are scarce, in vitro experiments have indicated potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways .

- Molecular Docking Studies : Computational studies suggest that this compound may exhibit binding affinity towards targets involved in neuropharmacology, warranting further investigation into its therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.